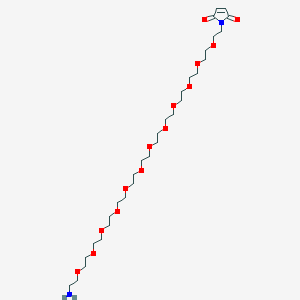

oxygen(2-);rhenium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxygen(2-);rhenium, also known as rhenium dioxide (ReO₂), is a compound formed by the transition metal rhenium and oxygen. Rhenium is a rare, silvery-white, heavy transition metal with the atomic number 75. It belongs to Group 7 of the periodic table and is known for its high melting point, density, and resistance to wear and corrosion . Rhenium dioxide is a gray to black crystalline solid that is used in various industrial and scientific applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rhenium dioxide can be synthesized through several methods. One common method involves the reduction of ammonium perrhenate (NH₄ReO₄) with hydrogen at high temperatures. This process produces rhenium powder, which can then be oxidized to form rhenium dioxide . Another method involves the comproportionation reaction between rhenium heptoxide (Re₂O₇) and elemental rhenium at elevated temperatures .

Industrial Production Methods

The industrial production of rhenium dioxide typically involves the hydrogen reduction of ammonium perrhenate, followed by oxidation. This method is preferred due to its efficiency and the high purity of the resulting rhenium dioxide . The process requires precise control of temperature and reaction conditions to ensure uniform particle size and high-density rhenium ingots .

Analyse Chemischer Reaktionen

Types of Reactions

Rhenium dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with oxygen to form higher oxides, such as rhenium heptoxide (Re₂O₇) . It can also react with halogens to form rhenium halides, such as rhenium hexafluoride (ReF₆) and rhenium heptafluoride (ReF₇) .

Common Reagents and Conditions

Common reagents used in reactions with rhenium dioxide include oxygen, halogens, and acids. For example, rhenium dioxide reacts with nitric acid and concentrated sulfuric acid to form perrhenic acid (HReO₄) . The reaction conditions typically involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving rhenium dioxide include higher oxides (e.g., Re₂O₇), halides (e.g., ReF₆, ReF₇), and perrhenic acid (HReO₄) . These products are valuable in various industrial and scientific applications due to their unique chemical properties .

Wissenschaftliche Forschungsanwendungen

Rhenium dioxide has numerous scientific research applications across various fields:

Chemistry: Rhenium dioxide is used as a catalyst in hydrogenation reactions and other chemical processes. Its high stability and reactivity make it an essential component in many catalytic systems.

Biology: Rhenium compounds, including rhenium dioxide, are being explored for their potential use in biological imaging and cancer therapy. The unique properties of rhenium allow for the development of novel diagnostic and therapeutic agents.

Medicine: Rhenium-based materials are used in radiotherapy for cancer treatment. The ability of rhenium to form stable complexes with various ligands makes it suitable for targeted radiotherapy.

Industry: Rhenium dioxide is used in the production of high-temperature superalloys, which are essential in aerospace and turbine engine applications. Its high melting point and resistance to wear and corrosion make it an ideal material for these demanding environments.

Wirkmechanismus

The mechanism of action of rhenium dioxide in various applications involves its ability to undergo redox reactions and form stable complexes with other molecules. In catalytic processes, rhenium dioxide facilitates the transfer of electrons, enabling the conversion of reactants to products . In biological and medical applications, rhenium compounds can induce the production of reactive oxygen species (ROS), leading to cell damage and apoptosis in cancer cells . The molecular targets and pathways involved in these processes are still being studied, but the unique electronic structure of rhenium plays a crucial role in its activity .

Vergleich Mit ähnlichen Verbindungen

Rhenium dioxide can be compared with other transition metal oxides, such as tungsten trioxide (WO₃) and molybdenum dioxide (MoO₂). While all these compounds share similar properties, such as high melting points and catalytic activity, rhenium dioxide is unique due to its higher stability and resistance to wear and corrosion . Additionally, rhenium dioxide can form a wider range of oxidation states, allowing for greater versatility in chemical reactions .

List of Similar Compounds

- Tungsten trioxide (WO₃)

- Molybdenum dioxide (MoO₂)

- Osmium dioxide (OsO₂)

- Iridium dioxide (IrO₂)

These compounds share some similarities with rhenium dioxide but differ in their specific properties and applications .

Eigenschaften

Molekularformel |

O3Re-6 |

|---|---|

Molekulargewicht |

234.205 g/mol |

IUPAC-Name |

oxygen(2-);rhenium |

InChI |

InChI=1S/3O.Re/q3*-2; |

InChI-Schlüssel |

WMZUWIRPAQCGNW-UHFFFAOYSA-N |

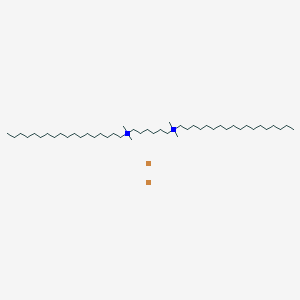

Kanonische SMILES |

[O-2].[O-2].[O-2].[Re] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12849387.png)

![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)

![tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12849439.png)

![4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12849452.png)